Cas no 162549-42-0 (ethyl (2Z)-3-(4-fluorophenyl)pent-2-enoate)

Ethyl (2Z)-3-(4-fluorophenyl)pent-2-enoate is a fluorinated unsaturated ester with potential applications in organic synthesis and pharmaceutical intermediates. Its structure features a conjugated double bond and a 4-fluorophenyl group, offering reactivity for further functionalization, such as Michael additions or catalytic hydrogenation. The fluorine substituent enhances electronic properties, influencing binding affinity in bioactive molecules. This compound is typically synthesized via condensation or esterification routes, yielding high purity for research and industrial use. Its stability under standard conditions and compatibility with common solvents make it a versatile building block for developing fluorinated derivatives. Suitable for controlled reactions, it serves as a key precursor in medicinal chemistry and material science.
ethyl (2Z)-3-(4-fluorophenyl)pent-2-enoate structure
162549-42-0 structure
Product name:ethyl (2Z)-3-(4-fluorophenyl)pent-2-enoate
CAS No:162549-42-0
MF:C13H15FO2
MW:222.255407571793
CID:6266091
PubChem ID:70131237

ethyl (2Z)-3-(4-fluorophenyl)pent-2-enoate Chemical and Physical Properties

Names and Identifiers

    • ethyl (2Z)-3-(4-fluorophenyl)pent-2-enoate
    • 162549-42-0
    • SCHEMBL7565428
    • EN300-1460276
    • Inchi: 1S/C13H15FO2/c1-3-10(9-13(15)16-4-2)11-5-7-12(14)8-6-11/h5-9H,3-4H2,1-2H3/b10-9-
    • InChI Key: LIESXIWYGNKJIV-KTKRTIGZSA-N
    • SMILES: FC1C=CC(=CC=1)/C(=C\C(=O)OCC)/CC

Computed Properties

  • Exact Mass: 222.10560788g/mol
  • Monoisotopic Mass: 222.10560788g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 253
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 26.3Ų

ethyl (2Z)-3-(4-fluorophenyl)pent-2-enoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1460276-0.05g
ethyl (2Z)-3-(4-fluorophenyl)pent-2-enoate
162549-42-0
0.05g
$612.0 2023-06-06
Enamine
EN300-1460276-0.1g
ethyl (2Z)-3-(4-fluorophenyl)pent-2-enoate
162549-42-0
0.1g
$640.0 2023-06-06
Enamine
EN300-1460276-250mg
ethyl (2Z)-3-(4-fluorophenyl)pent-2-enoate
162549-42-0
250mg
$670.0 2023-09-29
Enamine
EN300-1460276-10000mg
ethyl (2Z)-3-(4-fluorophenyl)pent-2-enoate
162549-42-0
10000mg
$3131.0 2023-09-29
Enamine
EN300-1460276-500mg
ethyl (2Z)-3-(4-fluorophenyl)pent-2-enoate
162549-42-0
500mg
$699.0 2023-09-29
Enamine
EN300-1460276-50mg
ethyl (2Z)-3-(4-fluorophenyl)pent-2-enoate
162549-42-0
50mg
$612.0 2023-09-29
Enamine
EN300-1460276-1.0g
ethyl (2Z)-3-(4-fluorophenyl)pent-2-enoate
162549-42-0
1g
$728.0 2023-06-06
Enamine
EN300-1460276-5000mg
ethyl (2Z)-3-(4-fluorophenyl)pent-2-enoate
162549-42-0
5000mg
$2110.0 2023-09-29
Enamine
EN300-1460276-2500mg
ethyl (2Z)-3-(4-fluorophenyl)pent-2-enoate
162549-42-0
2500mg
$1428.0 2023-09-29
Enamine
EN300-1460276-0.25g
ethyl (2Z)-3-(4-fluorophenyl)pent-2-enoate
162549-42-0
0.25g
$670.0 2023-06-06

Additional information on ethyl (2Z)-3-(4-fluorophenyl)pent-2-enoate

Recent Advances in the Study of Ethyl (2Z)-3-(4-fluorophenyl)pent-2-enoate (CAS: 162549-42-0) in Chemical Biology and Pharmaceutical Research

Ethyl (2Z)-3-(4-fluorophenyl)pent-2-enoate (CAS: 162549-42-0) has emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have focused on elucidating its mechanism of action, optimizing its synthesis, and exploring its biological activities. This research brief aims to provide a comprehensive overview of the latest findings related to this compound, highlighting its potential in drug development and other biomedical applications.

The compound, characterized by its fluorophenyl and pentenoate moieties, has shown promise in modulating various biological pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a selective inhibitor of certain enzymes involved in inflammatory responses. The researchers employed a combination of molecular docking and in vitro assays to validate its binding affinity and specificity, paving the way for further development as an anti-inflammatory agent.

In addition to its therapeutic potential, recent advancements in the synthetic methodology of ethyl (2Z)-3-(4-fluorophenyl)pent-2-enoate have been reported. A team from the University of Cambridge developed a novel catalytic asymmetric synthesis route, achieving high enantiomeric purity and yield. This breakthrough, published in Organic Letters, addresses previous challenges in the large-scale production of the compound, making it more accessible for preclinical and clinical studies.

Further investigations into the pharmacokinetic and pharmacodynamic properties of ethyl (2Z)-3-(4-fluorophenyl)pent-2-enoate have revealed its favorable bioavailability and metabolic stability. A 2024 study in Drug Metabolism and Disposition utilized advanced LC-MS techniques to characterize its metabolic pathways, identifying key metabolites and their biological activities. These findings are critical for optimizing dosing regimens and minimizing potential side effects in future therapeutic applications.

The compound's versatility extends beyond medicinal chemistry, with recent applications in chemical biology. Researchers at Stanford University demonstrated its utility as a fluorescent probe for tracking protein interactions in live cells. By incorporating ethyl (2Z)-3-(4-fluorophenyl)pent-2-enoate into a larger molecular scaffold, they created a sensitive and selective imaging tool, as detailed in a 2023 Nature Chemical Biology publication.

Despite these promising developments, challenges remain in the clinical translation of ethyl (2Z)-3-(4-fluorophenyl)pent-2-enoate. Current research efforts are focused on improving its selectivity, reducing off-target effects, and enhancing its delivery to specific tissues. Collaborative projects between academic institutions and pharmaceutical companies are underway to address these limitations and accelerate its development as a potential therapeutic agent.

In conclusion, ethyl (2Z)-3-(4-fluorophenyl)pent-2-enoate (CAS: 162549-42-0) represents a compelling case study in modern drug discovery and chemical biology. Its multifaceted applications, from enzyme inhibition to molecular imaging, underscore its importance in contemporary research. As synthetic methodologies improve and our understanding of its biological interactions deepens, this compound is poised to make significant contributions to the pharmaceutical and biomedical fields in the coming years.

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